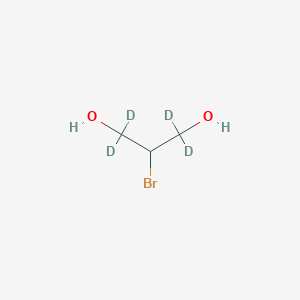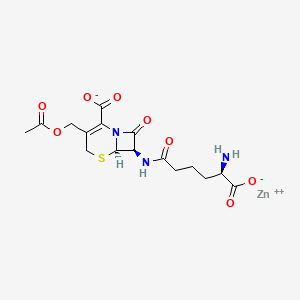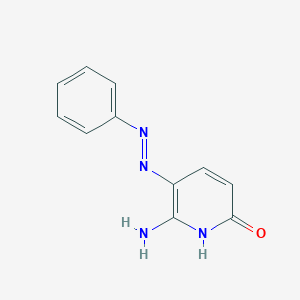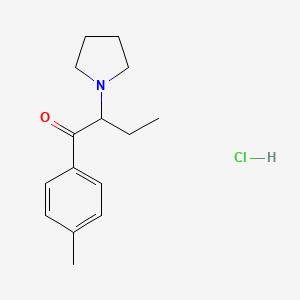
2-Bromo-1,3-propanediol-d4
Übersicht
Beschreibung
2-Bromo-1,3-propanediol-d4, also known as Glycerol β-Bromohydrin-d4, is a chemical compound with the molecular formula C3H3D4BrO2 and a molecular weight of 159.02 . It is used in synthetic chemistry as a building block .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1,3-propanediol-d4 consists of three carbon atoms, three hydrogen atoms, four deuterium atoms (a stable isotope of hydrogen), one bromine atom, and two oxygen atoms .Physical And Chemical Properties Analysis
2-Bromo-1,3-propanediol-d4 is a neat (pure) compound . The physical and chemical properties of its non-deuterated analog, 2-Bromo-1,3-propanediol, include a density of 1.8±0.1 g/cm3, a boiling point of 281.6±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry: Detection in Agricultural Products
“2-Bromo-1,3-propanediol-d4” can be used as a standard in analytical methods for the detection of bronopol (2-bromo-2-nitropropan-1,3-diol) residues in agricultural products like rice. A novel method involving solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizes this compound for accurate quantification .
Pharmaceuticals: Antimicrobial Preservative
In the pharmaceutical industry, “2-Bromo-1,3-propanediol-d4” may serve as a reference compound for studying bronopol, an antimicrobial preservative. Bronopol is used in various products, and its analysis is crucial for ensuring safety and efficacy .
Material Science: Protecting Reagent
This compound is potentially useful as a protecting reagent for carbonyl functions in material science applications. It can help in the synthesis of materials where the protection of specific functional groups is required during complex chemical reactions .
Biocidal Products: Efficacy Testing
“2-Bromo-1,3-propanediol-d4” could be used in the efficacy testing of biocidal products. It can act as a tracer or control substance when evaluating the bacteriostatic and bactericidal activity of bronopol in various industrial and cosmetic products .
Environmental Science: Degradation Studies
The compound can be employed in environmental science to study the degradation pathways and by-products of bronopol. Understanding the degradation products is essential for assessing the environmental impact and developing safer biocides .
Industrial Applications: Biocide and Preservative
In industrial applications, “2-Bromo-1,3-propanediol-d4” can be used to study the use of bronopol as a biocide and preservative in systems like cooling towers, water treatment plants, and oil fields. It helps in monitoring the effectiveness and stability of bronopol under various conditions .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-1,1,3,3-tetradeuteriopropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2/c4-3(1-5)2-6/h3,5-6H,1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULFLYYUFHXCLJ-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C([2H])([2H])O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747231 | |
| Record name | 2-Bromo(1,1,3,3-~2~H_4_)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-propanediol-d4 | |
CAS RN |
1346598-67-1 | |
| Record name | 2-Bromo(1,1,3,3-~2~H_4_)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









